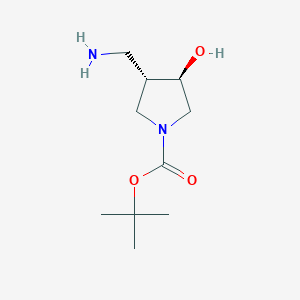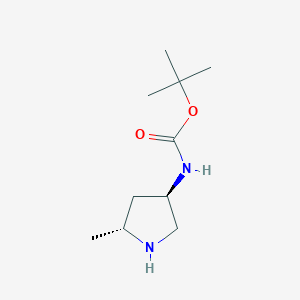
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
Descripción general
Descripción
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate: is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amino and carboxylate functional groups makes it a versatile intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
A related compound, n-benzoyl-(2r,3s)-3-phenylisoserine, is known to be essential for the biological activity of taxol , a potent anticancer agent . This suggests that Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate may also interact with similar targets involved in cancer cell proliferation and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Functional Group Introduction:
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Benzyl Protection: The benzyl group is introduced as a protecting group to ensure the stability of the compound during subsequent reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Comparación Con Compuestos Similares
- Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate
- Benzyl (2R,3S)-3-hydroxy-2-methylbutanoic acid
Comparison: Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate is unique due to the presence of both amino and carboxylate functional groups, which provide a broader range of reactivity compared to similar compounds that may only have hydroxyl or carboxylate groups. This makes it more versatile in synthetic applications and potentially more effective in biological systems.
Propiedades
IUPAC Name |
benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLSXOAEXCBESC-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate](/img/structure/B3112984.png)
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3112994.png)
![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3113002.png)

![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3113024.png)

![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B3113035.png)
![tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113048.png)

![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3113059.png)

